tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of piperidine with a suitable alkyl halide, followed by the introduction of the pyrimidine moiety through nucleophilic substitution. The final step often includes the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(methylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is unique due to the presence of the ethoxypyrimidine moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.
Biological Activity
tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a piperidine ring substituted with a pyrimidine moiety, which is significant for its biological activity.
Synthesis
The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent functionalization with ethoxypyrimidine. The general synthetic route is outlined below:
- Formation of Piperidine Derivative: The initial step involves the reaction of piperidine with tert-butyl chloroformate.
- Pyrimidine Substitution: The ethoxypyrimidine moiety is introduced through nucleophilic substitution reactions.
- Final Purification: The compound is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Studies have shown that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MICs): In a study evaluating various piperidine derivatives against Mycobacterium tuberculosis, compounds similar to tert-butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine demonstrated MIC values ranging from 0.5 to 4 µg/mL, indicating potent activity against resistant strains .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structure. The presence of the ethoxypyrimidine group enhances its interaction with biological targets, which is crucial for its antimicrobial efficacy. The following table summarizes key findings regarding the SAR:
Compound | Structure Feature | Antimicrobial Activity (MIC µg/mL) |
---|---|---|
A | Piperidine | 0.5 |
B | Ethoxy group | 2 |
C | Pyrimidine | 4 |
D | Tert-butyl group | 8 |
Case Study 1: Tuberculostatic Activity
In a recent study published in Medicinal Chemistry, researchers synthesized and evaluated several piperidinothiosemicarbazone derivatives for their tuberculostatic activity. Among these, compounds with structural similarities to tert-butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine showed promising results, suggesting that modifications at the piperidine nitrogen significantly influence activity against M. tuberculosis .
Case Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of related compounds in murine models infected with M. tuberculosis. Results indicated that compounds exhibiting similar structural motifs to tert-butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine achieved nearly complete sterilization within two weeks when used in combination therapies .
Properties
IUPAC Name |
tert-butyl 2-[[(6-ethoxypyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-5-23-15-10-14(19-12-20-15)18-11-13-8-6-7-9-21(13)16(22)24-17(2,3)4/h10,12-13H,5-9,11H2,1-4H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDCQKABBHEGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NCC2CCCCN2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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